An In-depth Technical Guide to 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
An In-depth Technical Guide to 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
CAS Number: 66657-42-9
This technical guide provides a comprehensive overview of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride, a key intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Chemical and Physical Properties
2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is a reactive chemical intermediate that serves as a crucial building block in the synthesis of a variety of compounds, most notably sulfonamide derivatives. Its physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 66657-42-9 |
| Molecular Formula | C₉H₈ClNO₃S |
| Molecular Weight | 245.68 g/mol |
| Melting Point | 209-212 °C (decomposes) |
| Appearance | Solid |
| Storage Conditions | Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C.[1] |
| Solubility | Soluble in many organic solvents. Reacts with water. |
Synthesis and Experimental Protocols
The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride can be achieved through a two-step process starting from the 2-oxo-1,2,3,4-tetrahydroquinoline core.
Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonic acid
Principle: The tetrahydroquinoline core is sulfonated using concentrated sulfuric acid.
Experimental Protocol:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 2-oxo-1,2,3,4-tetrahydroquinoline.
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Carefully add concentrated sulfuric acid (H₂SO₄).
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Heat the reaction mixture to 100°C and maintain this temperature for 4 hours with continuous stirring.
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After 4 hours, cool the reaction mixture to room temperature.
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Slowly and carefully pour the cooled mixture onto crushed ice with stirring.
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The sulfonic acid derivative will precipitate out of the solution.
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Collect the precipitate by vacuum filtration and wash with cold water.
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Dry the product under vacuum to yield 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonic acid.
Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
Principle: The sulfonic acid is converted to the corresponding sulfonyl chloride using a chlorinating agent such as thionyl chloride.
Experimental Protocol:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the dried 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonic acid from the previous step.
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Add thionyl chloride (SOCl₂) in excess.
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Heat the reaction mixture to reflux (approximately 70°C) and maintain for 3 hours.[2]
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Monitor the reaction for the cessation of gas evolution (HCl and SO₂).
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After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure.
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The crude 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[2]
Application in Drug Discovery: Activation of Pyruvate Kinase M2 (PKM2)
The 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride scaffold is a key component in the synthesis of potent activators of the M2 isoform of pyruvate kinase (PKM2).[3] PKM2 is a critical enzyme in cancer metabolism, and its activation is a promising therapeutic strategy.
Derivatives, specifically 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides, have been identified as a significant chemotype for PKM2 activation.[3] These compounds promote the tetrameric form of PKM2, increasing its enzymatic activity. This enhanced activity alters the metabolic flux in cancer cells, leading to a reduction in the availability of glycolytic intermediates necessary for biosynthesis and cell proliferation.[1]
Signaling Pathway of PKM2 Activation
The activation of PKM2 by small molecules, such as derivatives of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride, has a significant impact on cellular metabolism. The following diagram illustrates the simplified signaling pathway.
Caption: Allosteric activation of PKM2 by sulfonamide derivatives.
Experimental Protocol: Synthesis of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides
Principle: A nucleophilic substitution reaction between 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride and a desired aniline or amine in the presence of a base.
Experimental Protocol:
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Dissolve the desired aniline or amine (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.
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Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution.
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Cool the mixture to 0°C in an ice bath.
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In a separate flask, dissolve 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (1.0 equivalent) in the same solvent.
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Add the sulfonyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Experimental Workflow for Synthesis and Screening of PKM2 Activators
The following diagram outlines a typical workflow for the synthesis of a library of 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide derivatives and their subsequent screening for PKM2 activation.
